(Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)acrylonitrile
説明
特性
IUPAC Name |
(Z)-2-(4-oxo-3H-quinazolin-2-yl)-3-(2-propoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-2-11-25-18-10-6-3-7-14(18)12-15(13-21)19-22-17-9-5-4-8-16(17)20(24)23-19/h3-10,12H,2,11H2,1H3,(H,22,23,24)/b15-12- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFJSTFEBAKURV-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C(/C#N)\C2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a quinazolinone moiety and an acrylonitrile group. The presence of these functional groups is significant for its biological activity.
Structural Formula
The structural representation can be summarized as follows:
- Quinazolinone Core : This core is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.
- Acrylonitrile Moiety : This group may contribute to the compound's reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to (Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)acrylonitrile. For instance, derivatives of quinazolinone have been shown to induce apoptosis in cancer cells through various pathways. Notably:
- Mechanism of Action : The compound may modulate apoptosis regulators such as Bax and Bcl-2, activating both intrinsic and extrinsic apoptosis pathways. This activation leads to the upregulation of initiator caspases (caspase-8 and -9) and executioner caspase-3, resulting in cell cycle arrest in G1 and G2/M phases in colorectal cancer cell lines (LoVo and HCT-116) .
Anti-inflammatory Activity
Quinazolinone derivatives have also been evaluated for their anti-inflammatory properties. For example:
- COX-2 Inhibition : A related compound demonstrated a COX-2 inhibition rate of 47.1% at a concentration of 20 μM, indicating potential use in treating inflammatory conditions .
Antioxidant Activity
The antioxidant properties of quinazolinone derivatives are noteworthy as well:
- In Vitro Studies : Various derivatives showed significant antioxidant activity, with structure–activity relationship (SAR) analyses suggesting that specific substituents enhance this activity .
Study 1: Synthesis and Evaluation
A study published in MDPI assessed several new quinazolinone derivatives, including those with similar structures to (Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)acrylonitrile. The compounds were evaluated for their cytotoxicity against cancer cell lines, revealing promising results in terms of both efficacy and safety profiles .
Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the anticancer effects of quinazolinone derivatives. The study utilized flow cytometry to assess apoptosis induction and found significant increases in caspase activity in treated cancer cells. This suggests that these compounds can effectively trigger programmed cell death mechanisms .
Summary of Findings
類似化合物との比較
Structural and Functional Group Variations
Substituent Position and COX-2 Inhibition
The para-substituent on the phenyl ring in quinazolinone acrylonitriles is critical for COX-2 inhibitory activity. For example:
- 4-Methoxyphenyl derivative (1c) : Exhibited 47.1% COX-2 inhibition at 20 μM, the highest in its series .
- 4-Nitrophenyl analog : Showed 27.72% inhibition at 22 μM, highlighting reduced efficacy compared to 1c .
In contrast, the 2-propoxyphenyl group in the target compound introduces steric and electronic effects at the ortho position, which may alter binding affinity. Para-substituents like sulfonamide (e.g., celecoxib) achieve higher potency (80.1% at 1 μM), suggesting that substituent position and polarity significantly modulate activity .
Table 1: COX-2 Inhibition of Quinazolinone Acrylonitriles
| Compound | Substituent Position | % Inhibition (Concentration) |
|---|---|---|
| 1c | Para-methoxy | 47.1% (20 μM) |
| Previous nitro analog | Para-nitro | 27.7% (22 μM) |
| Celecoxib | Sulfonamide | 80.1% (1 μM) |
Heterocyclic Core Modifications
- Benzothiazole analogs : Compounds like 2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile exhibit antioxidant activity surpassing ascorbic acid, attributed to the benzothiazole-triazole moiety .
- Thiazol derivatives: (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile (CAS: 476673-42-4) demonstrates how heterocycle substitution (thiazol vs.
Table 2: Antioxidant Activity of Heterocyclic Acrylonitriles
| Compound | Core Structure | Antioxidant Activity (vs. Ascorbic Acid) |
|---|---|---|
| 5, 6, 17 | Benzothiazole | Higher |
| Target compound | Quinazolinone | Not reported |
Stereochemical and Solubility Considerations
- E vs. Z Isomers : highlights (E)-3-(furan-2-yl)-2-(4-oxoquinazolin-2-yl)acrylonitrile derivatives synthesized for antibacterial testing. The Z-configuration in the target compound may impose distinct spatial constraints, affecting receptor interactions .
- Solubility Limitations: Poor solubility at ≥50 μM is a common issue in this class, as noted for COX-2 inhibitors in . The 2-propoxyphenyl group’s hydrophobicity may exacerbate this challenge, necessitating formulation optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
